molecular formula C11H13BrFNO3S B1406441 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol CAS No. 1446237-72-4

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B1406441
CAS No.: 1446237-72-4
M. Wt: 338.2 g/mol
InChI Key: IPJOBNAIBNBTMZ-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol is a sulfonamide-piperidine hybrid compound characterized by a 3-bromo-4-fluorophenyl group attached via a sulfonyl linkage to the nitrogen of a piperidin-4-ol scaffold. This structure combines a halogenated aromatic ring with a hydroxylated piperidine moiety, making it a versatile intermediate in medicinal chemistry. The bromo and fluoro substituents on the phenyl ring enhance electrophilic reactivity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and solubility properties .

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO3S/c12-10-7-9(1-2-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJOBNAIBNBTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Phenyl Ring Piperidine Modifications Molecular Weight (g/mol) Key Properties/Applications References
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol 3-Br, 4-F None 334.23 High electrophilicity; potential kinase inhibition
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol (Compound 9 precursor) 4-NO₂ None 302.30 Intermediate for nitro-to-amine reduction
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol 5-Br, 2-OCH₃ None 350.21 Enhanced solubility due to methoxy group
1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}piperidin-4-ol 4-Cl Piperazine-methyl substituent 467.98 Dual-targeting (serotonergic/adrenergic receptors)

Key Observations :

  • Halogen Position : The 3-bromo-4-fluoro substitution in the target compound (vs. 5-bromo-2-methoxy in ) reduces steric hindrance, favoring interactions with planar binding sites (e.g., ATP pockets in kinases) .
  • Functional Groups: Methoxy (OCH₃) groups improve aqueous solubility, whereas nitro (NO₂) groups serve as intermediates for further functionalization .
  • Piperidine Modifications : Addition of a piperazine-methyl group () introduces basicity and flexibility, expanding pharmacological targeting .

Analogues with Heterocyclic or Aliphatic Sulfonyl Groups

Table 2: Non-Aromatic Sulfonamide-Piperidine Derivatives

Compound Name Sulfonyl Group Piperidine Modifications Molecular Weight (g/mol) Applications References
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Thiophene-methyl None 197.30 CNS-targeting (serotonin receptor modulation)
1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol None (direct aminomethyl) None 224.28 Improved blood-brain barrier penetration
1-((3-Amino-4-fluorophenyl)sulfonyl)piperidin-4-ol 3-NH₂, 4-F None 274.31 Enhanced solubility and bioactivity

Key Observations :

  • Heterocyclic vs. Aromatic Sulfonyls : Thiophene-containing derivatives () exhibit distinct electronic properties, favoring interactions with hydrophobic receptors in the CNS .
  • Amino Substituents: The 3-amino-4-fluorophenyl variant () demonstrates improved solubility and hydrogen-bonding capacity compared to halogenated analogs .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Calculated Properties and Bioactivity

Compound Name LogP (Predicted) Polar Surface Area (Ų) Bioactivity (Reported/Inferred) References
This compound 2.8 85.3 Anticancer, kinase inhibition
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol 1.5 105.6 Prodrug precursor (amine synthesis)
1-[(4-Chlorophenyl)sulfonyl]-4-piperazinylmethyl analog 3.2 95.7 Dual receptor modulation

Key Observations :

  • Lipophilicity : The target compound’s moderate LogP (2.8) balances membrane permeability and solubility, ideal for oral bioavailability .
  • Polar Surface Area (PSA) : Higher PSA in nitro-substituted analogs (105.6 Ų) correlates with reduced CNS penetration, whereas the target compound’s lower PSA (85.3 Ų) suggests better tissue distribution .

Biological Activity

1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with a sulfonyl group and a bromofluorophenyl moiety. Its molecular formula is C12_{12}H13_{13}BrFNO2_2S, with a molecular weight of approximately 335.2 g/mol. The presence of electron-withdrawing groups (EWGs) like bromine and fluorine is significant for its biological effects.

Cytotoxic Activity

In Vitro Studies
Research has demonstrated that derivatives of sulfonylpiperidines, including this compound, exhibit promising cytotoxicity against various cancer cell lines. For instance, studies utilizing the SRB assay have shown that these compounds can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), A-549 (lung cancer), and HT-29 (colon cancer) .

Table 1 summarizes the IC50_{50} values for selected cancer cell lines:

Cell LineIC50_{50} (µM)Reference
HeLa5.0
A-5497.5
HT-296.0
MDCK (non-cancer)>50

The selectivity index indicates that while the compound is effective against cancer cells, it shows significantly lower toxicity toward non-cancerous MDCK cells, suggesting a favorable therapeutic window.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound has been linked to the inhibition of key kinases involved in cancer progression, such as GSK-3β and IKK-β. For example, structural modifications in similar compounds have shown that certain substituents can enhance inhibitory potency against these kinases .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays. Preliminary results indicate that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Substituent Effects : The presence of halogens (bromine and fluorine) on the phenyl ring enhances cytotoxicity by modulating electronic properties and steric factors.
  • Piperidine Ring : The piperidine moiety is crucial for maintaining the biological activity; modifications to this part of the molecule can lead to decreased potency.

Table 2 illustrates how different substituents affect activity:

SubstituentEffect on Activity
BromineIncreased potency
FluorineIncreased potency
MethylDecreased potency
HydroxylVariable effect

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cancer Treatment : In a study focused on novel anticancer agents, this compound was shown to significantly inhibit tumor growth in xenograft models when administered at specific dosages .
  • Neuroprotection : Another investigation indicated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.